Sodium 3-(trimethylsilyl)propionate
Overview
Description
Sodium 3-(trimethylsilyl)propionate is a chemical compound used in the pharmaceutical industry . It is also used as a deuterium-labeled silane .
Synthesis Analysis
This compound is used as a catalyzing agent in magnetic resonance spectroscopy (MRS) to detect the presence of an aliphatic hydrocarbon . It catalyzes the conversion of a substrate into a product, which can be monitored with MRS .Chemical Reactions Analysis
Sodium 3-(trimethylsilyl)propionate is used as an internal reference in nuclear magnetic resonance for aqueous solvents . It catalyzes the conversion of a substrate into a product, which can be monitored with MRS .Physical And Chemical Properties Analysis
This compound has been found to have a high hydroxyl group content and can act as a metabolite for other compounds . It is a white to pale cream powder and is soluble in water .Scientific Research Applications
Anion Distributions in Solutions
- Study of Anion Distributions: The trimethylsilylation method, involving sodium silicate solutions, was used to study anion distributions. This study confirmed that the degree of polymerization increases with concentration and decreasing soda:silica ratio (Glasser, Lachowski, & Cameron, 2007).
NMR and MRS Applications
- Internal Reference in NMR and MRS: Sodium 3-(trimethylsilyl)propionate has been used frequently in nuclear magnetic resonance (NMR) and magnetic resonance spectroscopy (MRS) as an internal reference for identifying cell and tissue metabolites, and determining chemical and protein structures (Chun & Mun, 2015).
Synthesis and Structural Analysis
- Synthesis of Labelled Sodium Propionate: The compound was synthesized from 2,4,4-trimethyl-2-oxazoline, with deuterium labels confirmed by nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass (FAB-MS) spectroscopy (Iida, Uegaki, & Kajiwara, 1994).
Chemical Interactions and Derivatives
- Chemical Interactions in Solutions: Trimethylsilylation applied to the hydrolysed and polycondensed products of methyltriethoxysilane in sodium-ion-containing solutions identified trimethylsilylated derivatives of methylsilsesquioxanes (Hasegawa, Sakka, Kuroda, & Kato, 1987).
Metabolite Analysis in Ciders
- Quantification in Cider Analysis: Sodium 3-(trimethylsilyl)propionate was used as an internal standard for 1H NMR measurement in the quantification of ethanol, lactic and acetic acids in cider, providing a fast and direct method (Zuriarrain et al., 2015), (Zuriarrain, Zuriarrain, Puertas, Dueñas, & Berregi, 2015).
Synthesis and Applications in Biofluids
- Biofluids Analysis: It was found to be a promising internal standard for NMR-based metabolic profiling studies of biofluids, including blood plasma and serum. It offered greater stability and accuracy compared to other internal standards (Alum et al., 2008).
Safety And Hazards
properties
IUPAC Name |
sodium;3-trimethylsilylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWPAYIXDCDNL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190509 | |
Record name | Sodium 3-(trimethylsilyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(trimethylsilyl)propionate | |
CAS RN |
37013-20-0 | |
Record name | Sodium 3-(trimethylsilyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-(trimethylsilyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(trimethylsilyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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